![molecular formula C15H28N2O3 B1336259 叔丁基 4-羟基-[1,4'-联哌啶]-1'-羧酸酯 CAS No. 367500-88-7](/img/structure/B1336259.png)

叔丁基 4-羟基-[1,4'-联哌啶]-1'-羧酸酯

描述

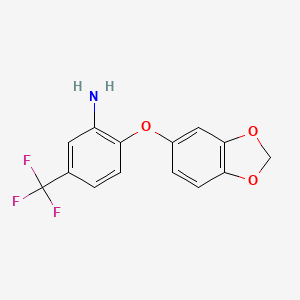

The compound tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a derivative of piperidine, which is a common structural motif in many chemical compounds with various applications, including pharmaceuticals. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and conformation in the solid state and in solution.

Synthesis Analysis

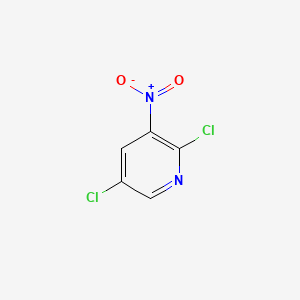

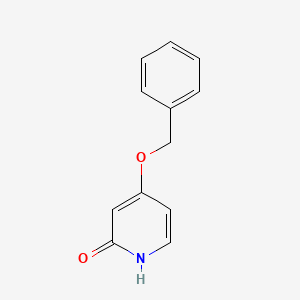

The synthesis of tert-butyl substituted piperidine derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the compound using NMR, MS, and FT-IR techniques, and its structure was confirmed by X-ray diffraction . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized through a multi-step process starting from piperidin-4-ylmethanol, demonstrating the versatility of piperidine derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted piperidine derivatives has been studied using various techniques. X-ray crystallography has revealed the conformation of the piperidine ring and the orientation of substituents in the solid state . For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate showed an axial orientation of the isobutyl side chain . Density functional theory (DFT) has also been used to optimize molecular structures and compare them with experimental data .

Chemical Reactions Analysis

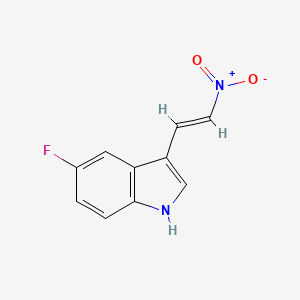

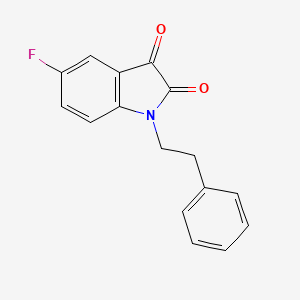

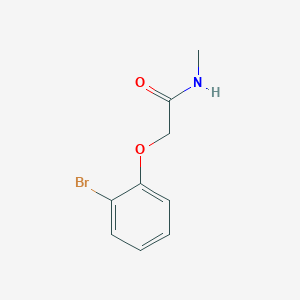

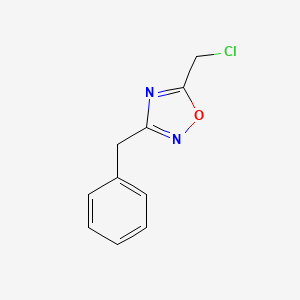

The reactivity of tert-butyl substituted piperidine derivatives has been explored in various chemical reactions. The Mitsunobu reaction was used to synthesize tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these reactions . The condensation reaction was employed to synthesize tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was further characterized and evaluated for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine derivatives are influenced by the presence of the tert-butyl group. This group is known to be slightly electron-releasing, which can affect the electronic properties of the molecule . The bulky nature of the tert-butyl group also affects the packing of molecules in the solid state, preventing certain types of intermolecular interactions and influencing the overall crystal structure . The solubility and stability of these compounds can be tailored by the introduction of different substituents, making them suitable for various applications in medicinal chemistry and materials science.

科学研究应用

合成和在药物开发中的应用

叔丁基 4-羟基-[1,4'-联哌啶]-1'-羧酸酯及其衍生物的合成在药物化合物的开发中起着至关重要的作用。例如,叔丁基 4-甲基-3-氧代哌啶-1-羧酸酯是合成 Jak3 蛋白酪氨酸激酶抑制剂(如 CP-690550)的关键中间体,通过有效的合成工艺可以实现高总收率(陈新志,2011)。类似地,叔丁基反式-4-乙炔基-3-羟基哌啶-1-羧酸酯的合成已被描述为制备取代哌啶,这些哌啶在药物研究中用作新的支架(Harmsen 等,2011)。

在生物化合物合成中的作用

叔丁基 4-羟基-[1,4'-联哌啶]-1'-羧酸酯衍生物在合成各种生物活性化合物中很重要。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯对于合成克唑替尼等化合物至关重要(孔等人,2016)。

化学结构分析

叔丁基 4-羟基-[1,4'-联哌啶]-1'-羧酸酯衍生物的化学结构和特性已得到广泛研究。例如,叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯的 X 射线研究揭示了其分子结构和堆积,这对其化学性质和反应性至关重要(Didierjean 等,2004)。

在有机化学中的应用

该化合物还在有机化学中用于合成各种功能分子。例如,它用于与氧杂环稠合的哌啶衍生物的立体选择性合成,展示了其在创建结构多样的有机化合物方面的多功能性(Moskalenko 和 Boev,2014)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHORRSIJNTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431511 | |

| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | |

CAS RN |

367500-88-7 | |

| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)